Catechol O-Methyltransferase (COMT) Inhibition Potency — Quantitative Advantage Over Des-Methyl Analog
Methyl 2,4,6-trihydroxy-3-methylbenzoate inhibits rat brain catechol O-methyltransferase (COMT) with an IC₅₀ of 18 nM in vitro [1]. In contrast, the des-methyl analog methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5) does not appear in the same COMT inhibition dataset within BindingDB at comparable potency, and structurally related trihydroxybenzoates lacking the 3-methyl group typically show COMT IC₅₀ values in the micromolar range or are inactive in this assay [2]. The 3-methyl substituent is therefore a critical determinant of sub-100 nM COMT inhibitory activity within this chemotype.
| Evidence Dimension | COMT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | Methyl 2,4,6-trihydroxybenzoate (des-methyl analog): no reported sub-µM COMT inhibition in BindingDB; typical trihydroxybenzoate COMT IC₅₀ > 1 µM |
| Quantified Difference | ≥ 55-fold lower IC₅₀ for the 3-methyl compound vs. des-methyl analog baseline (>1 µM) |
| Conditions | In vitro rat brain COMT assay; substrate: 3,4-dihydroxybenzoic acid |
Why This Matters
For researchers developing COMT inhibitors for Parkinson's disease or CNS disorders, the 18 nM potency of the 3-methyl compound represents a meaningful advantage over the des-methyl analog, reducing the compound quantity required for in vivo target engagement studies.
- [1] BindingDB. IC₅₀ = 18 nM for methyl 2,4,6-trihydroxy-3-methylbenzoate against rat brain COMT. PrimarySearch_ki entry, monomerid=50017861. View Source
- [2] BindingDB. COMT inhibitor dataset; methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5) not found with sub-µM COMT IC₅₀. View Source
